molecular formula C25H24N2O2S B11507749 11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11507749
M. Wt: 416.5 g/mol
InChI Key: JPPXPLUMOODMLS-UHFFFAOYSA-N
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Description

11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepin family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a thienyl group attached to a hexahydro-dibenzo-diazepin core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the thienyl group: This step often involves cross-coupling reactions using palladium catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound shares a similar core structure but lacks the ethoxyphenyl and thienyl groups.

    8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound includes a chloro substituent instead of the ethoxyphenyl and thienyl groups.

The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O2S/c1-2-29-22-11-6-3-8-17(22)25-24-20(26-18-9-4-5-10-19(18)27-25)14-16(15-21(24)28)23-12-7-13-30-23/h3-13,16,25-27H,2,14-15H2,1H3

InChI Key

JPPXPLUMOODMLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2

Origin of Product

United States

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